An In-depth Technical Guide to 4,6-Diphenyl-1,3,5-triazinan-2-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4,6-Diphenyl-1,3,5-triazinan-2-one: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 4,6-Diphenyl-1,3,5-triazinan-2-one, a heterocyclic compound featuring the biologically significant 1,3,5-triazine core. While specific experimental data for this particular molecule is not extensively documented in publicly accessible literature, this paper synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. The guide covers the compound's chemical structure, including its tautomeric nature, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, it delves into the potential applications of this class of compounds, particularly in materials science and medicinal chemistry, drawing on the established versatility of the 1,3,5-triazine scaffold. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of novel triazine derivatives.
Introduction to the 1,3,5-Triazine Scaffold
The 1,3,5-triazine, or s-triazine, ring system is a cornerstone in heterocyclic chemistry, renowned for its structural versatility and wide array of applications.[1] These six-membered aromatic heterocycles, containing three nitrogen atoms at alternating positions, serve as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The electron-deficient nature of the triazine ring makes it a key building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as UV absorbers in polymers.[4][5] 4,6-Diphenyl-1,3,5-triazinan-2-one represents a specific analogue with phenyl substitutions that are expected to significantly influence its electronic properties and potential applications.
Chemical Structure and Tautomerism
The chemical structure of 4,6-Diphenyl-1,3,5-triazinan-2-one is characterized by a central 1,3,5-triazine ring substituted with two phenyl groups at positions 4 and 6, and a carbonyl group at position 2. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the keto form (4,6-Diphenyl-1,3,5-triazinan-2-one) and the enol form (4,6-Diphenyl-1,3,5-triazin-2-ol).[5][6] This tautomerism is a key determinant of its reactivity and potential for intermolecular interactions.
Caption: Tautomeric equilibrium of 4,6-Diphenyl-1,3,5-triazinan-2-one (left) and 4,6-Diphenyl-1,3,5-triazin-2-ol (right).
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₅H₁₃N₃O | Based on chemical structure |
| Molecular Weight | 251.28 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for triazine derivatives[7] |
| Melting Point | Not available | Data for related compounds are not published[5][8] |
| Boiling Point | Not available | Likely decomposes at high temperatures |
| Solubility | Low in water; soluble in organic solvents | Predicted based on the presence of two nonpolar phenyl groups and a polar triazine core.[4] |
Proposed Synthesis and Reaction Mechanism
A plausible and efficient route for the synthesis of 4,6-Diphenyl-1,3,5-triazinan-2-one is through a multi-component reaction, a strategy well-documented for the formation of the triazine core.[9] A likely approach would involve the condensation of benzaldehyde, urea, and a suitable nitrogen source. An alternative well-established method for generating substituted triazines is the sequential substitution of cyanuric chloride.[2][10]
Representative Synthetic Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of 1,3,5-triazine derivatives.[9][11]
Reaction: 2 Benzaldehyde + Urea → 4,6-Diphenyl-1,3,5-triazinan-2-one
Materials:
-
Benzaldehyde (2 equivalents)
-
Urea (1 equivalent)
-
Acid catalyst (e.g., HCl)
-
Ethanol (solvent)
Procedure:
-
To a solution of urea in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Add benzaldehyde to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,6-Diphenyl-1,3,5-triazinan-2-one.
Causality of Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for activating the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack by urea.
-
Ethanol as Solvent: Ethanol is a good solvent for the starting materials and allows for heating to reflux to drive the reaction to completion.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials or by-products.
Caption: Proposed workflow for the synthesis of 4,6-Diphenyl-1,3,5-triazinan-2-one.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4,6-Diphenyl-1,3,5-triazinan-2-one are not available, its key spectroscopic features can be predicted based on the analysis of structurally related compounds.[7][12][13][14][15][16]
¹H NMR Spectroscopy
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and restricted rotation around the C-N bonds.[7][13]
-
N-H Protons: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. This peak may be exchangeable with D₂O.
-
C-H Proton (if any on the triazine ring): Depending on the exact tautomeric form and substitution pattern, a signal for a proton on the triazine ring might be observed.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-175 ppm.[7]
-
Triazine Ring Carbons: Signals for the carbon atoms in the triazine ring are expected in the range of δ 150-170 ppm.[7][13]
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 120-140 ppm. The ipso-carbon (the carbon attached to the triazine ring) will be further downfield.[7]
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹.
-
C=N Stretching (Triazine Ring): Characteristic absorptions in the range of 1500-1600 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (251.28).
-
Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the phenyl groups, CO, and cleavage of the triazine ring.
Potential Applications and Biological Significance
The 1,3,5-triazine scaffold is a versatile platform for the development of new functional molecules.
Materials Science
Derivatives of 4,6-diphenyl-1,3,5-triazine are known to be excellent building blocks for materials used in Organic Light-Emitting Diodes (OLEDs).[5] The electron-deficient triazine core, combined with the charge-transporting properties of the phenyl substituents, can be tailored to create materials with specific electronic properties. Furthermore, the inherent thermal stability and UV-absorbing characteristics of the triazine ring make these compounds potential candidates for use as stabilizers in polymers and coatings.[4]
Medicinal Chemistry
The 1,3,5-triazine nucleus is a well-established pharmacophore. A vast number of derivatives have been synthesized and evaluated for a wide range of biological activities, including:
-
Anticancer Activity: Many triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[17]
-
Antimicrobial and Antifungal Activity: The triazine scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][18]
-
Antiviral Activity: Certain triazine derivatives have been investigated for their potential as antiviral agents.
-
Adenosine Receptor Antagonists: The 1,3,5-triazine scaffold has been identified as a promising starting point for the development of ligands for adenosine receptors, which are implicated in a variety of physiological processes and diseases.[19]
While the specific biological activity of 4,6-Diphenyl-1,3,5-triazinan-2-one has not been reported, its structure warrants investigation within these therapeutic areas.
Conclusion
4,6-Diphenyl-1,3,5-triazinan-2-one is a heterocyclic compound with significant potential stemming from its core 1,3,5-triazine structure. Although specific experimental data is sparse, this guide provides a comprehensive theoretical framework for its chemical structure, properties, synthesis, and characterization based on established chemical principles and data from analogous compounds. The versatile nature of the triazine scaffold suggests that this compound could be a valuable intermediate in the synthesis of novel materials for electronic applications and a promising candidate for biological screening in drug discovery programs. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.
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